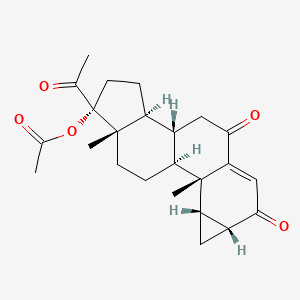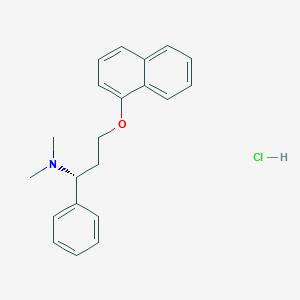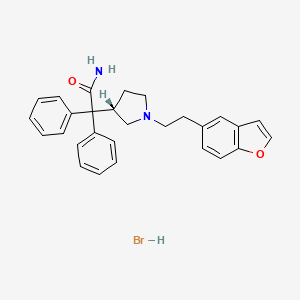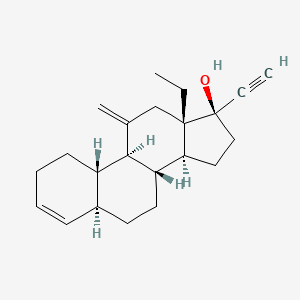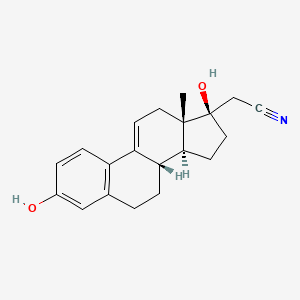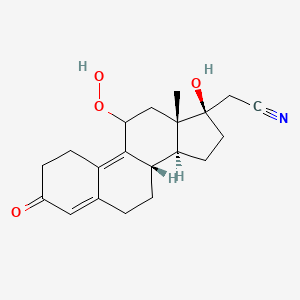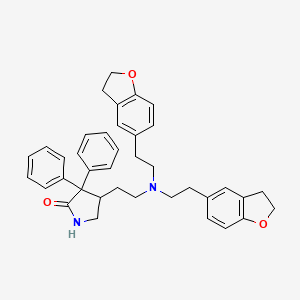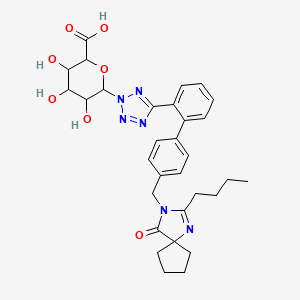
Irbesartán N--D-Glucurónido
Descripción general
Descripción
Irbesartan is an angiotensin II receptor blocker (ARB) used alone or together with other medicines to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, irbesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
The synthesis of Irbesartan involves key steps such as tetrazole formation from secondary amide for the preparation of the key intermediate 1-Benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole, N-alkylation, and debenzylation . An improved and efficient approach to the preparation of Irbesartan has been developed by employing the condensation of the key intermediate 1-benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride followed by the debenzylation .Molecular Structure Analysis
The molecular structure of Irbesartan has been investigated through crystallographic, spectroscopic, and Hirshfeld surface analysis . Two different Irbesartan salts were obtained, one crystallized as a monoclinic system P2 1 /c, whereas the other in a triclinic system P1̅ .Chemical Reactions Analysis
The chemical reactions involved in the metabolism of Irbesartan primarily include glucuronide conjugation and oxidation . More than 80% of the circulating plasma radioactivity after oral or intravenous administration of 14 C-labeled Irbesartan is attributable to unchanged Irbesartan. The primary circulating metabolite is the inactive Irbesartan glucuronide conjugate .Physical And Chemical Properties Analysis
The physical and chemical properties of Irbesartan have been characterized by powder X-ray diffraction, Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and solution-state NMR techniques . Both salts presented a different thermal behavior not only in melting temperature but also in thermal stability .Aplicaciones Científicas De Investigación
Nanopartículas lipídicas complejadas con ciclodextrina de Irbesartán para aplicaciones orales {svg_1}
Irbesartán (IR) es un fármaco antagonista del receptor de angiotensina II con actividad antihipertensiva. Su biodisponibilidad es limitada debido a su baja solubilidad y metabolismo de primer paso. La investigación tuvo como objetivo diseñar, desarrollar y caracterizar las nanopartículas de lípidos sólidos cargadas de IR complejadas con ciclodextrina (IR-CD-SLNs) para mejorar la solubilidad, el comportamiento de liberación sostenida y la biodisponibilidad a través de la administración oral {svg_2}.
Mejora de la solubilidad y la velocidad de disolución {svg_3}
Basándose en estudios de solubilidad en fase, se prepararon complejos sólidos mediante el método de coacervación seguido de liofilización y se caracterizaron para determinar su contenido de fármaco, eficiencia de inclusión, solubilidad y disolución in vitro. Los complejos de inclusión de IR-CD demostraron una mejora en la solubilidad y la velocidad de disolución de IR {svg_4}.
Suspensiones nanocristalinas de Irbesartán {svg_5}
La investigación intentó diseñar suspensiones nanocristalinas de irbesartán (IRB-NC) mediante el método de molino de bolas, y se evaluó la biodisponibilidad (BA) en la administración oral del fármaco nanocristalino {svg_6}.
Mejora de la biodisponibilidad oral {svg_7}
El estudio mejoró la baja BA oral del irbesartán preparando suspensiones de IRB-NC y demostró que tanto la solubilidad como la endocitosis dependiente de clatrina (CME) están relacionadas con la absorción intestinal mejorada de las suspensiones de IRB-NC, lo que da como resultado un aumento de su efecto antihipertensivo {svg_8}.
Tratamiento de sujetos hipertensos {svg_9}
En la práctica clínica, los betabloqueantes no selectivos, los diuréticos tiazídicos y los bloqueadores del receptor de angiotensina II tipo 1 (AT1) (ARB) se han utilizado como una forma de terapia para la hipertensión, y los ARB de irbesartán se emplean ampliamente en los entornos clínicos {svg_10}.
Mecanismo De Acción
Target of Action
Irbesartan, the parent compound of Irbesartan N–D-Glucuronide, primarily targets the angiotensin II type-1 (AT1) receptor . The AT1 receptor is found in tissues like vascular smooth muscle and the adrenal gland . Angiotensin II, the molecule that normally binds to this receptor, is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to water and sodium reabsorption and an increase in blood pressure .
Mode of Action
Irbesartan acts as an angiotensin receptor antagonist , preventing angiotensin II from binding to the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . Irbesartan and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor .
Biochemical Pathways
The primary biochemical pathway involved in the metabolism of Irbesartan is the oxidation process mediated by the Cytochrome P450 (CYP) 2C9 enzyme . CYP2C9 is highly polymorphic, and genetic polymorphism of this enzyme can cause significant alterations in the pharmacokinetics of Irbesartan .
Pharmacokinetics
Irbesartan is rapidly and completely absorbed, with a distribution volume (Vd) of 53 to 93 L . It is metabolized in the liver via glucuronide conjugation and oxidation, primarily by the CYP2C9 isoenzyme . About 80% of the drug is excreted in the feces and 20% in the urine . The elimination half-life is between 11 to 15 hours .
Result of Action
The action of Irbesartan results in the reduction of blood pressure . By blocking the AT1 receptor, Irbesartan prevents the vasoconstriction and aldosterone secretion caused by angiotensin II, thereby reducing blood pressure .
Action Environment
The action of Irbesartan can be influenced by various environmental factors. Additionally, the genetic polymorphism of the CYP2C9 enzyme, which is involved in the metabolism of Irbesartan, can significantly alter the drug’s pharmacokinetics . This suggests that individual genetic variations can influence the efficacy and stability of Irbesartan.
Safety and Hazards
Irbesartan can cause fetal harm when administered to a pregnant woman. Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy can cause injury and death to the developing fetus . It’s also important to note that symptomatic hypotension, especially after the first dose, may occur in patients who are volume and/or sodium depleted by vigorous diuretic therapy, dietary salt restriction, diarrhea, or vomiting .
Direcciones Futuras
The future directions of Irbesartan usage could be in the treatment of renal disease in patients with hypertension and type 2 diabetes mellitus as part of an antihypertensive medicinal product regimen . The demonstration of renal benefit of Irbesartan in hypertensive type 2 diabetic patients is based on studies where irbesartan was used in addition to other antihypertensive agents, as needed, to reach target blood pressure .
Análisis Bioquímico
Biochemical Properties
Irbesartan N–D-Glucuronide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Irbesartan N–D-Glucuronide is involved in metabolic pathways, interacting with various enzymes or cofactors
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Irbesartan N--D-Glucuronide can be achieved through the glucuronidation of Irbesartan. Glucuronidation is a common metabolic pathway in which a glucuronic acid molecule is attached to a drug molecule, resulting in a more water-soluble compound that can be excreted from the body. The reaction can be catalyzed by UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "Irbesartan", "Glucuronic acid", "UDP-glucuronosyltransferase enzyme" ], "Reaction": [ "Irbesartan is dissolved in a solvent such as dimethyl sulfoxide (DMSO)", "Glucuronic acid is added to the solution, along with the UDP-glucuronosyltransferase enzyme", "The reaction mixture is incubated at a suitable temperature and pH for the enzyme to catalyze the glucuronidation reaction", "The reaction progress is monitored by analytical techniques such as HPLC or LC-MS", "Once the reaction is complete, the Irbesartan N--D-Glucuronide product is isolated and purified using standard techniques such as chromatography or crystallization" ] } | |
Número CAS |
160205-58-3 |
Fórmula molecular |
C31H36N6O7 |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H36N6O7/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-35-37(34-27)28-25(40)23(38)24(39)26(44-28)29(41)42/h4-5,8-9,11-14,23-26,28,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,28+/m0/s1 |
Clave InChI |
FVBDVTHTYLLSQE-NLMMERCGSA-N |
SMILES isomérico |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |
SMILES canónico |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |
Apariencia |
White to Off-White Solid |
melting_point |
>144°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
1-[5-[4’-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic Acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





